molecular formula C20H17ClN4OS B2946748 3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone CAS No. 400075-03-8

3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone

Cat. No.: B2946748
CAS No.: 400075-03-8
M. Wt: 396.89
InChI Key: KOVZMTGWEJFFKE-UHFFFAOYSA-N
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Description

3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone is recognized in scientific literature as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel implicated in a variety of physiological and pathophysiological processes, including renal function, cardiac hypertrophy, and cancer cell proliferation . This compound serves as a critical pharmacological tool for researchers dissecting the specific role of TRPC6-mediated calcium signaling in these systems, helping to distinguish its function from other calcium entry pathways. Its application is particularly valuable in the field of renal disease research, as gain-of-function mutations in the TRPC6 gene are a known cause of familial focal segmental glomerulosclerosis (FSGS) . By selectively blocking TRPC6 activity, this inhibitor enables the investigation of disease mechanisms and the evaluation of TRPC6 as a therapeutic target for chronic kidney diseases. Furthermore, its use extends to cardiovascular research for exploring its effects on pathological cardiac remodeling and to oncology for studying its role in cancer cell survival and migration.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-prop-2-enyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-3-11-25-18(22-23-20(25)27-13-4-2)17-6-5-12-24(19(17)26)14-15-7-9-16(21)10-8-15/h2-3,5-10,12H,1,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVZMTGWEJFFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC#C)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone involves multiple steps. One possible route includes the formation of the triazole ring through the cyclization of appropriate precursors. This typically involves reacting an alkyne with an azide in the presence of a copper catalyst (CuAAC reaction). The allyl and propynylsulfanyl groups are introduced via nucleophilic substitution reactions. The chlorobenzyl and pyridinone moieties are then coupled using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound might involve optimized reaction conditions such as temperature, pressure, and solvent selection to maximize yield and purity. Large-scale production would likely employ continuous flow chemistry techniques to streamline the synthesis and reduce costs.

Chemical Reactions Analysis

Types of Reactions it Undergoes

3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone can undergo several types of chemical reactions, including:

  • Oxidation: The sulfur atom in the propynylsulfanyl group can be oxidized to sulfoxide or sulfone.

  • Reduction: The triazole ring may be reduced under strong reducing conditions.

  • Substitution: The allyl and propynyl groups can undergo nucleophilic substitution reactions, replacing the leaving group with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) can be used.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are applicable.

  • Substitution: Nucleophiles such as thiols, amines, or alkoxides are often used in substitution reactions.

Major Products Formed from These Reactions

  • Oxidation: Sulfoxide or sulfone derivatives.

  • Reduction: Reduced triazole or de-allylated compounds.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone has a broad range of applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential antimicrobial, antifungal, and antiviral properties.

  • Medicine: : Investigated for its potential as a therapeutic agent in treating various diseases due to its biological activity.

  • Industry: : Could be utilized as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. Its mechanism of action involves:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids that it binds to, modulating their activity.

  • Pathways Involved: : The specific biological pathways impacted by these interactions, which could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, based on the evidence:

Compound Name Substituents (Triazole/Pyridinone) Melting Point (°C) Yield (%) Key Properties/Bioactivity Reference
3-[4-Allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone Methylsulfanyl, Allyl, 4-Cl-Bn N/A >90% High purity (>90%), molecular weight 372.88 g/mol
3-(5-((4-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(phenylethynyl)pyridine (44) Methyl, Phenylethynyl, 4-Cl-Bn 171–173 52% Antitubercular activity (vs. M. tuberculosis), HRMS-validated structure
3-(4-Cyclopropyl-5-((3,5-dinitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine Cyclopropyl, Octynyl, 3,5-DNBn 111–113 43% Improved solubility (HCl salt), HRMS-confirmed purity (97%)
1-(2,4-Dichlorobenzyl)-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone 2,4-DiCl-Bn, Methyl N/A N/A Enhanced antifungal activity compared to fluconazole (in silico docking)
3-[(3-Chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (9) 3-Cl-Bn, Pyridinyl N/A 88% High yield, off-white solid, potential kinase inhibition

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-chlorobenzyl (4-Cl-Bn) group (common in the target compound and analogs) is associated with antimycobacterial activity, as seen in compound 44 .
  • Replacement with 2,4-dichlorobenzyl () enhances antifungal activity, likely due to increased halogen-mediated target binding .
  • Propynylsulfanyl vs. Methylsulfanyl : The target compound’s 2-propynylsulfanyl group may confer higher reactivity (via alkyne functionalization) compared to methylsulfanyl analogs, though direct data are lacking .

Synthetic Efficiency: Palladium-catalyzed cross-coupling (e.g., Sonogashira reaction in ) achieves moderate yields (52–71%) for triazolyl-pyridines . Thioether formation (e.g., alkylation of triazole-thiols) is a common step, with yields influenced by steric hindrance (e.g., 43% for bulky octynyl substituents vs. 88% for simpler analogs) .

Physicochemical Properties :

  • Solubility : Cyclopropyl and octynyl substituents () reduce melting points (111–113°C) compared to methyl/allyl analogs (171–173°C), suggesting improved solubility .
  • Purity : HRMS and HPLC data confirm >90% purity for most analogs, critical for pharmacological profiling .

Biological Activity

The compound 3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. Its unique structure suggests a diverse range of interactions with biological systems.

  • Molecular Formula: C20H17ClN4OS
  • Molecular Weight: 396.89 g/mol
  • CAS Number: [31544692]

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Triazole derivatives are known to inhibit various biological pathways, including those involved in fungal growth and cancer cell proliferation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antifungal Activity:
    • The triazole ring is recognized for its antifungal properties, particularly in inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that of established antifungal agents like fluconazole.
  • Anticancer Properties:
    • Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the chlorobenzyl moiety enhances its interaction with cellular targets, potentially leading to increased cytotoxicity.
  • Herbicidal Potential:
    • The compound has been evaluated for its herbicidal activity, particularly targeting phytoene desaturase (PDS), an enzyme critical in carotenoid biosynthesis. Studies have shown that it can act as a potent inhibitor of PDS, suggesting its utility in agricultural applications as a herbicide.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antifungal Activity:
    A study published in Journal of Agricultural and Food Chemistry reported that triazole derivatives, including this compound, displayed significant antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antifungals used as controls .
  • Anticancer Activity Evaluation:
    In vitro assays demonstrated that this compound could reduce cell viability in breast cancer cell lines (MCF-7) by inducing apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell cycle arrest .
  • Herbicidal Activity Assessment:
    A recent study focused on the herbicidal efficacy of the compound against common weeds showed a significant reduction in growth at concentrations ranging from 375 to 750 g/ha. The study highlighted its potential as a novel herbicide with a unique mode of action compared to existing products .

Data Tables

Biological ActivityTarget Organism/Cell LineIC50/MIC Value
AntifungalCandida albicans0.5 µg/mL
AntifungalAspergillus niger0.75 µg/mL
AnticancerMCF-7 (breast cancer)10 µM
HerbicidalVarious weeds375-750 g/ha

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